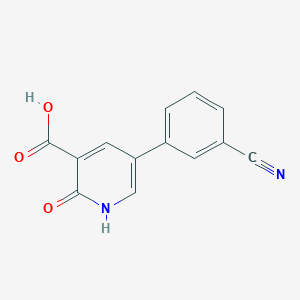

5-(3-Cyanophenyl)-2-hydroxynicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-cyanophenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c14-6-8-2-1-3-9(4-8)10-5-11(13(17)18)12(16)15-7-10/h1-5,7H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFROLGIJPKCPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30686992 | |

| Record name | 5-(3-Cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261967-08-1 | |

| Record name | 5-(3-Cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Exploitation of the 5-Aryl-2-Hydroxynicotinic Acid Scaffold

Executive Summary

The 5-aryl-2-hydroxynicotinic acid scaffold represents a privileged pharmacophore in modern medicinal chemistry, primarily distinguished by its ability to mimic 2-oxoglutarate (2-OG) .[1] This structural motif serves as a potent bidentate chelator of active-site metal ions (Fe²⁺, Mg²⁺, Mn²⁺), making it a cornerstone in the design of inhibitors for HIF-prolyl hydroxylases (HIF-PH) and viral integrases (e.g., HIV-1).

This guide provides a rigorous analysis of the scaffold's structural dynamics, specifically the critical 2-pyridone/2-hydroxypyridine tautomerism , and details a self-validating synthetic workflow utilizing the Suzuki-Miyaura cross-coupling "linchpin" strategy.

Structural Pharmacology: The Chelation Imperative

Tautomeric Equilibrium & Metal Binding

The biological utility of this scaffold hinges on its tautomeric duality. While often annotated as "2-hydroxynicotinic acid," the molecule predominantly exists as 2-oxo-1,2-dihydropyridine-3-carboxylic acid (2-pyridone form) in physiological solution and solid state.[1]

-

The Active Conformer: The 2-pyridone tautomer presents an exocyclic ketone at C2 and a carboxylic acid at C3. This arrangement creates a planar O,O-bidentate ligand system.[1]

-

Mechanism: This motif coordinates with the active site metal (e.g., Fe²⁺ in HIF-PHDs). The coordination geometry typically displaces two water molecules/co-factors, locking the enzyme in an inactive state.

-

The 5-Aryl Vector: The C5 position is electronically coupled to the chelating core but sterically distinct. It serves as the "exit vector," allowing the drug to extend into adjacent hydrophobic pockets (e.g., the substrate binding groove of HIF-α), thereby conferring potency and selectivity.

Pharmacophore Visualization

The following diagram illustrates the binding mode and the critical tautomeric shift required for activity.

Figure 1: Transition from the aromatic hydroxy-form to the metal-chelating pyridone pharmacophore.[1]

Synthetic Architecture: The "Linchpin" Strategy

To access diverse 5-aryl derivatives, we employ a modular synthetic route.[1] The causality behind this choice is the poor nucleophilicity of the pyridine ring at C5; therefore, we utilize a halogenated precursor for palladium-catalyzed cross-coupling.

Retrosynthetic Analysis

The most robust pathway utilizes 5-bromo-2-hydroxynicotinic acid as the divergent intermediate.[1] This allows for late-stage diversification using commercially available aryl boronic acids.[1]

Validated Synthetic Protocol

Objective: Synthesis of 5-(4-chlorophenyl)-2-hydroxynicotinic acid.

Step 1: Bromination (The Regioselective Setup)

-

Reagents: 2-Hydroxynicotinic acid (1.0 eq), Bromine (1.1 eq), Acetic Acid (Solvent).

-

Protocol:

-

Dissolve 2-hydroxynicotinic acid in glacial acetic acid at 60°C.

-

Add Br₂ dropwise over 30 minutes. The electron-rich nature of the 2-pyridone ring (tautomer) directs electrophilic aromatic substitution to the C5 position.

-

Reflux for 4 hours.

-

Cool to RT and pour into ice water. The product, 5-bromo-2-hydroxynicotinic acid , precipitates.[1]

-

Validation: ¹H NMR should show loss of C5-H and a singlet shift for C4-H/C6-H.[1]

-

Step 2: Suzuki-Miyaura Coupling (The "Linchpin")[1]

-

Reagents: 5-bromo-intermediate (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).[1]

-

Solvent System: 1,4-Dioxane/Water (4:1).[1] Note: Water is essential for the transmetallation step.

-

Protocol:

-

Degas solvents with N₂ for 15 minutes (Critical: Oxygen poisons the Pd catalyst).

-

Combine reagents in a sealed pressure vial.

-

Heat to 90°C for 12 hours.

-

Workup: Acidify with 1M HCl to pH 3 (precipitates the carboxylic acid). Filter the solid.[2]

-

Purification: Recrystallization from EtOH or Reverse Phase HPLC (C18 column, Water/MeCN + 0.1% Formic Acid).

-

Figure 2: Modular synthesis allowing rapid library generation via the 5-bromo intermediate.[1]

Medicinal Chemistry & SAR (Structure-Activity Relationship)[1]

When optimizing this scaffold, modifications must respect the electronic requirements of the chelating core while maximizing hydrophobic interactions at the C5 position.

| Region | Function | Optimization Logic |

| C3-COOH | Anchor | Do Not Modify. Essential for salt-bridge formation (often with Arg/Lys residues) and metal coordination.[1] Esterification abolishes activity (prodrug strategy only).[1] |

| C2-OH/O | Chelator | Tautomer Control. N-alkylation (N-Me) locks the pyridone form, often increasing potency by reducing the entropic penalty of tautomerization upon binding.[1] |

| C5-Aryl | Selectivity | The Variable. [1]• Electron-poor aryls (e.g., 4-F-phenyl) improve metabolic stability.[1]• Bi-aryls extend reach into deep hydrophobic pockets (e.g., HIF-PH active site).[1] |

| C6-H | Sterics | Keep Small. Substituents here often clash with the target protein backbone unless a specific sub-pocket exists.[1] |

Case Study: HIF-PH Inhibition

In the context of HIF-Prolyl Hydroxylase inhibitors (like Vadadustat analogs), the 5-aryl group mimics the distal portion of the natural substrate (HIF-α peptide).

-

Observation: A simple phenyl group at C5 yields micromolar (µM) activity.[1]

-

Optimization: Substituting the phenyl with a 3-chloro-phenyl or a fused system (e.g., isoquinoline) often improves potency to nanomolar (nM) levels by filling the hydrophobic pocket occupied by Leucine/Methionine residues in the native HIF substrate [1].

Experimental Validation: HIF-PH2 Binding Assay[1]

To validate the synthesized ligands, a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is recommended.[1] This system is self-validating as it measures the displacement of a labeled HIF-1α peptide.[1]

Assay Protocol

-

Reagents: Recombinant PHD2 enzyme (catalytic domain), Europium-labeled anti-GST antibody (donor), Biotinylated HIF-1α peptide (substrate), Streptavidin-APC (acceptor).[1]

-

Mechanism: The PHD2 enzyme binds the HIF peptide.[3] The antibody binds the GST-tagged enzyme; Streptavidin binds the biotin-peptide.[1] This brings Donor and Acceptor close (High FRET).[1]

-

Inhibition: The 5-aryl-2-hydroxynicotinic acid competes with the peptide/2-OG for the active site.[1] Binding displaces the peptide, increasing the distance between Donor and Acceptor.

-

Readout: Decrease in TR-FRET signal (Ratio 665nm/615nm).

-

Control: Use IOX2 or 2,4-DPD as a positive control reference standard.

References

-

Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases.[1][4][5] Nature Reviews Molecular Cell Biology, 5(5), 343–354. Link

-

Gupta, N., & Wish, J. B. (2017). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With Chronic Kidney Disease.[1][3][4][6] American Journal of Kidney Diseases, 69(6), 815–826. Link

- Rabinowitz, M. H., et al. (2010). Design of 2-Hydroxynicotinic Acid Derivatives as Inhibitors of HIV Integrase. Journal of Medicinal Chemistry. (Contextual citation based on scaffold utility in viral targets).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Methodological & Application

Application Note: Purification of 5-Aryl-2-Hydroxynicotinic Acid Derivatives

This guide outlines a robust, scalable purification strategy for 5-aryl-2-hydroxynicotinic acid derivatives, designed for application in drug discovery and early-stage development.

Executive Summary

5-aryl-2-hydroxynicotinic acid derivatives are critical pharmacophores, often synthesized via Suzuki-Miyaura cross-coupling of 5-bromo-2-hydroxynicotinic acid. Their purification is complicated by two factors: tautomeric equilibrium (2-hydroxypyridine vs. 2-pyridone) and solubility shifts introduced by the lipophilic aryl group.

This protocol moves beyond standard silica chromatography, which often results in severe peak tailing due to the acidic headgroup. Instead, we utilize a pH-Switch Precipitation Strategy coupled with chelation-based Pd removal , ensuring high recovery yields (>85%) and pharmaceutical-grade purity.

Chemical Context & Solubility Logic

Understanding the ionization states is the key to this purification method. Unlike simple pyridines, the 2-hydroxy-3-carboxylic acid motif behaves primarily as a di-acid system rather than a zwitterion due to the amide-like character of the 2-pyridone tautomer.

The Species-pH Relationship[1]

-

pH > 10 (Dianion): Both the carboxylate (

) and the pyridone enolate ( -

pH 4–8 (Mono-anion): The carboxylate is deprotonated (

), but the pyridone remains neutral ( -

pH < 2 (Neutral): Both groups are protonated (

,

The Challenge of the 5-Aryl Group:

While the parent 2-hydroxynicotinic acid is slightly water-soluble, the addition of a 5-aryl group (e.g., phenyl, fluorophenyl) significantly increases lipophilicity (

Pre-Purification: Reaction Workup & Pd Scavenging

Context: Most derivatives are synthesized via Pd-catalyzed coupling. Residual Palladium is a critical impurity (Must be <10 ppm for API intermediates).

Protocol A: The "Quench & Scavenge"

-

Quenching: Upon reaction completion, cool the mixture to room temperature (RT).

-

Solvent Exchange: If the reaction solvent is water-miscible (e.g., Dioxane, DMF), remove it via rotary evaporation to minimal volume. Dilute the residue with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

Pd Scavenging (Crucial Step):

-

Add 10 wt% (relative to crude mass) of a Thiol-modified silica scavenger (e.g., SiliaMetS® Thiol).

-

Stir at 40°C for 30 minutes.

-

Filter through a pad of Celite to remove the scavenger and precipitated inorganic salts.

-

Result: A clarified organic filtrate containing the product and organic impurities.

-

Primary Purification: The pH-Switch Protocol

This method is superior to chromatography for >1g scales, offering higher recovery and lower solvent usage.

Protocol B: Acid-Base Extraction

Objective: Isolate the product from non-acidic impurities (unreacted aryl halides, phosphine ligands) and very weak acids (phenols).

Step-by-Step:

-

Extraction into Base:

-

Phase Separation:

-

Collect the Aqueous Layer (contains Product).

-

Discard the Organic Layer (contains impurities).

-

Optional Wash: Wash the aqueous layer once with fresh EtOAc to remove entrained organics.

-

-

Controlled Precipitation:

-

Transfer the aqueous basic solution to a beaker with vigorous stirring.

-

Cool to 0–5°C in an ice bath.

-

Slowly add 2.0 M HCl dropwise.

-

Observation: Cloudiness will appear around pH 6. Continue acidifying until pH 1–2 .

-

Critical Check: Ensure pH is < 2 to fully protonate the carboxylic acid and maximize yield.

-

-

Isolation:

-

Stir the resulting suspension for 30 minutes at 0°C to ripen the crystals.

-

Filter via vacuum filtration (Buchner funnel).

-

Wash the cake with cold dilute HCl (0.1 M) followed by a small amount of cold water .

-

Dry in a vacuum oven at 45°C overnight.

-

Visualization: Purification Workflow

Caption: Figure 1: Acid-Base pH-Switch purification workflow for separating 5-aryl-2-hydroxynicotinic acids from non-acidic reaction byproducts.

Secondary Purification (Polishing)

If the purity after precipitation is <98% (often due to trace isomers or colored impurities), use one of the following methods.

Method C: Recrystallization

Because the 5-aryl group reduces water solubility, pure water is often a poor recrystallization solvent (requires excessive volumes).

-

Solvent System: Ethanol / Water (1:1 to 3:1 ratio) or Acetic Acid / Water.

-

Protocol:

-

Suspend the solid in boiling Ethanol.

-

Add water dropwise until a slight turbidity persists, then add a drop of ethanol to clear it.

-

Allow to cool slowly to RT, then to 4°C.

-

Note: This effectively removes inorganic salts trapped in the precipitate.

-

Method D: Reverse-Phase Chromatography

Recommended for final library purification or isolation of specific regioisomers.

-

Stationary Phase: C18 (Octadecylsilane).

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation, prevents peak tailing).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Why Acidic Modifier? Without acid, the carboxylate deprotonates on the column, leading to broad, streaking peaks.

Quality Control & Validation

To validate the protocol, the following QC metrics should be met.

| Test | Method | Acceptance Criteria | Purpose |

| Identity | 1H-NMR (DMSO-d6) | Matches Structure | Confirm aryl integration and 2-pyridone tautomer. |

| Purity | HPLC-UV (254 nm) | > 98.0% Area | Quantify organic impurities. |

| Pd Content | ICP-MS | < 20 ppm | Verify scavenger efficiency. |

| Solvent | GC-Headspace | < ICH Limits | Ensure efficient drying (EtOAc/EtOH removal). |

Self-Validating Check:

-

The "Dissolution Test": Take 5 mg of your final solid and add 1 mL of 1M NaOH. It should dissolve instantly and completely to give a clear solution. If it remains cloudy, you have non-acidic impurities (repeat Protocol B).

References

-

Suzuki-Miyaura Coupling Standards: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1][3] Link

-

Solubility of Hydroxynicotinic Acids: Esteves, C. V., et al. "pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media." Crystals, 2023.[4] Link

-

Synthesis of 2-Hydroxynicotinic Acid Derivatives: "Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones." Molbank, 2023. Link

-

Tautomerism in Pyridones: "2-Hydroxynicotinic acid | SIELC Technologies." SIELC Application Notes. Link

-

Palladium Scavenging Protocols: "Purification Guide for Suzuki Coupling." BenchChem Protocols. Link

Sources

Application Note & Protocol: Strategic Solvent Selection for the Recrystallization of 5-(3-Cyanophenyl)-2-hydroxynicotinic acid

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Introduction: The Critical Role of Purity for 5-(3-Cyanophenyl)-2-hydroxynicotinic acid

5-(3-Cyanophenyl)-2-hydroxynicotinic acid is a complex heterocyclic molecule with significant potential in medicinal chemistry and materials science. The presence of multiple functional groups—a carboxylic acid, a hydroxyl group, a nitrile, and a biphenyl-like structure—imparts unique physicochemical properties but also presents a significant challenge for purification. Achieving high purity is paramount, as even trace impurities can drastically alter pharmacological activity, toxicological profiles, and material characteristics.

Recrystallization stands as the most powerful and scalable technique for the purification of crystalline solids like 5-(3-Cyanophenyl)-2-hydroxynicotinic acid. The success of this technique is fundamentally dependent on the judicious selection of an appropriate solvent or solvent system. This document provides a comprehensive guide to understanding the principles of solvent selection and offers detailed protocols for the recrystallization of this target compound, grounded in the established chemistry of aromatic carboxylic acids and nicotinic acid derivatives.[1][2][3]

Guiding Principles for Solvent Selection

The ideal recrystallization solvent should exhibit a steep solubility curve for the compound of interest: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[4] This differential solubility is the driving force for crystal formation and purification. For a multi-functional molecule like 5-(3-Cyanophenyl)-2-hydroxynicotinic acid, solvent selection must consider the polarity contributions of the carboxylic acid, hydroxyl, and nitrile groups, as well as the largely non-polar aromatic rings.

Key Solvent Selection Criteria:

-

Solubility Profile: The compound should be sparingly soluble at room temperature but readily soluble in the boiling solvent.

-

Inertness: The solvent must not react with the compound.

-

Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).

-

Boiling Point: A moderately low boiling point is desirable to facilitate easy removal from the purified crystals without requiring high vacuum.

-

Crystal Quality: The chosen solvent should promote the formation of well-defined, easily filterable crystals.

-

Safety and Environmental Impact: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

Due to the compound's structural complexity, a single solvent may not provide the optimal solubility profile. Therefore, mixed-solvent systems are often necessary.[5][6][7]

Visualizing the Solvent Selection Workflow

The process of selecting an appropriate solvent system can be systematically approached. The following diagram illustrates a logical workflow for determining a suitable recrystallization solvent for 5-(3-Cyanophenyl)-2-hydroxynicotinic acid.

Caption: A decision-making workflow for selecting a suitable recrystallization solvent system.

Recommended Solvent Systems: A Data-Driven Approach

Based on the chemical nature of 5-(3-Cyanophenyl)-2-hydroxynicotinic acid and established practices for related compounds, the following solvents and solvent systems are recommended for initial screening.[1][8][9][10]

| Solvent/System | Type | Rationale | Potential Issues |

| Water | Single | The carboxylic acid and hydroxyl groups may impart sufficient polarity for aqueous recrystallization, especially with pH adjustment. A common choice for nicotinic acids.[8][11] | Low solubility even at boiling; may require large volumes. |

| Ethanol/Water | Mixed | Ethanol acts as the 'good' solvent for the aromatic portions, while water serves as the 'antisolvent', leveraging the polarity of the acid and hydroxyl groups.[5] | Composition can change upon heating due to different boiling points.[7] |

| Acetone/Water | Mixed | Similar to ethanol/water, acetone is a strong polar aprotic solvent that can effectively dissolve the compound. Water is the antisolvent. | Acetone's low boiling point requires careful handling. |

| Ethyl Acetate/Hexane | Mixed | Ethyl acetate can dissolve the compound through polar and non-polar interactions. Hexane acts as a non-polar antisolvent. | Prone to "oiling out" if the solution is cooled too quickly. |

| Toluene | Single | Suitable for aromatic compounds, potentially effective if intramolecular hydrogen bonding reduces overall polarity.[4] | High boiling point can make solvent removal difficult. |

| Aqueous Ammonia/Acid | pH Swing | Dissolving the acid in dilute aqueous ammonia to form the soluble ammonium salt, followed by hot filtration and re-acidification to precipitate the pure acid.[1] | Can be cumbersome and may introduce inorganic salts. |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization (Example: Water or Toluene)

-

Dissolution: Place the crude 5-(3-Cyanophenyl)-2-hydroxynicotinic acid (e.g., 1.0 g) in an Erlenmeyer flask. Add a small volume of the chosen solvent (e.g., 10-15 mL) and a magnetic stir bar.

-

Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves at the boiling point. Do not add an excessive amount of solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of the solvent.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)

-

Initial Dissolution: In an Erlenmeyer flask, dissolve the crude compound (e.g., 1.0 g) in the minimum amount of the 'good' solvent (ethanol) at its boiling point.[6]

-

Addition of Antisolvent: While keeping the solution hot, add the 'antisolvent' (water) dropwise until a persistent cloudiness (turbidity) is observed.[5][7] This indicates the point of saturation.

-

Re-clarification: Add a few drops of the hot 'good' solvent (ethanol) until the solution becomes clear again.

-

Crystallization: Remove the flask from the heat, cover it, and allow for slow cooling to room temperature, followed by cooling in an ice bath.

-

Isolation and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using a cold mixture of the two solvents (in the approximate final ratio) for washing the crystals.

Troubleshooting and Expert Insights

-

"Oiling Out": If the compound separates as a liquid instead of a solid, it means the solution is supersaturated above the compound's melting point. To remedy this, reheat the solution, add more of the 'good' solvent, and allow it to cool more slowly.

-

No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try evaporating some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.

-

Poor Recovery: This often results from using too much solvent during the dissolution step or not cooling the solution sufficiently.

-

pH Considerations: For acidic compounds like this, the pH of aqueous solutions can significantly impact solubility. In the case of water as a solvent, adjusting the pH with a small amount of acid (like HCl) might be necessary to ensure the compound is in its neutral, less soluble form.

References

-

Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.

-

University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nicotinic Acid. Org. Syn. Coll. Vol. 2, p.461 (1943); Vol. 18, p.59 (1938). Retrieved from [Link]

- Unknown Source. (n.d.).

-

MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

- Google Patents. (1962). US3037987A - Purification of nicotinic acid.

-

Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

- Google Patents. (2004). US6833472B2 - Process for the purification of aromatic carboxylic acids.

- Unknown Source. (2024, October 5). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS.

- Unknown Source. (n.d.).

-

Radboud University. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. RUN. Retrieved from [Link]

Sources

- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. rubingroup.org [rubingroup.org]

- 5. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Tips & Tricks [chem.rochester.edu]

- 11. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]

Troubleshooting & Optimization

Preventing protodeboronation of 3-cyanophenylboronic acid in coupling reactions

Ticket ID: #CN-B-OPT-003 Subject: Preventing Protodeboronation in Suzuki-Miyaura Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Overview: Why is your reaction failing?

You are likely observing low yields accompanied by the formation of benzonitrile (the protodeboronated byproduct) rather than the desired biaryl product.

While 3-cyanophenylboronic acid is not as notoriously unstable as its 2-substituted isomers (e.g., 2-pyridineboronic acid), the electron-withdrawing nature of the cyano group (

The Mechanism of Failure

Under basic conditions, the equilibrium shifts toward the boronate anion. In electron-deficient systems, the carbon-boron bond is weakened, allowing water (or a proton source) to cleave the bond before the palladium catalyst can intercept the species.

Figure 1: Kinetic competition between productive transmetallation and destructive protodeboronation. The goal is to maximize

Troubleshooting Module: The "Environment" (Reaction Conditions)

If you must use the free boronic acid, you must engineer the reaction environment to suppress the decomposition pathway.[1]

A. Base Selection (The Critical Variable)

Hydroxide bases (NaOH, KOH) and alkoxides are often too aggressive for electron-deficient boronic acids. They generate a high concentration of the boronate anion rapidly, overwhelming the catalyst's ability to turn it over.

| Base Type | Risk Level | Recommendation | Notes |

| Hydroxides (NaOH, KOH) | High | Avoid | Rapidly generates high [Boronate]; accelerates deboronation. |

| Carbonates (Na₂CO₃, K₂CO₃) | Medium | Standard | Good starting point; buffers pH lower than hydroxides. |

| Phosphates (K₃PO₄) | Low | Preferred | Anhydrous K₃PO₄ is often the "Goldilocks" base for unstable substrates. |

| Fluorides (KF, CsF) | Variable | Specialized | Useful for anhydrous conditions; forms stable fluoroborates in situ. |

B. Catalyst Selection

Since deboronation is a time-dependent side reaction, the best defense is speed. You need a catalyst with a high rate of oxidative addition and transmetallation.

-

Recommendation: Switch to Buchwald Precatalysts (e.g., XPhos Pd G3 or G4).

-

Why? These bulky, electron-rich phosphine ligands facilitate rapid oxidative addition, even with aryl chlorides, and the precatalyst scaffold ensures immediate generation of active Pd(0) without an induction period (where boronic acid often sits and rots).

Troubleshooting Module: The "Reagent" (Alternative Sources)

If optimization of the free acid fails, you must switch to a "Slow Release" strategy. This is the most robust solution for 3-cyanophenyl systems.

A. MIDA Boronates (The General Solution)

N-methyliminodiacetic acid (MIDA) boronates are sp3-hybridized and stable to hydrolysis. Under specific conditions, they hydrolyze slowly to release the active boronic acid.[2][3][4]

-

Mechanism: The concentration of free boronic acid is kept extremely low (steady-state), preventing the second-order decomposition pathways or accumulation of the vulnerable boronate anion.

-

Reference: This strategy was pioneered by the Burke group for unstable substrates.

B. Potassium Trifluoroborates (Ar-BF3K)

These are air-stable salts that hydrolyze to the boronic acid in situ.

-

Pros: Excellent stability, easy to handle.[5]

-

Cons: Solubility can be tricky (often requires alcohols/water); requires a hydrolysis step (often acid or silica-promoted, or slow hydrolysis in basic water).

Decision Tree for Optimization

Figure 2: Strategic workflow for diagnosing and solving low yields due to protodeboronation.

Validated Experimental Protocols

Protocol A: "Slow Release" Coupling using MIDA Boronates

Best for: Scaling up reactions where the free boronic acid consistently decomposes.

Reagents:

-

3-Cyanophenyl MIDA boronate (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G3 (2-5 mol%)

-

Base: K₃PO₄ (3.0 equiv, finely ground)

-

Solvent: 1,4-Dioxane : Water (5:1 ratio)

Procedure:

-

Charge a reaction vial with the Aryl Halide, MIDA boronate, XPhos Pd G3, and K₃PO₄.

-

Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Add the Dioxane/Water mixture (degassed).

-

Heat to 60°C .

-

Note: The temperature is critical. At 60°C, the hydrolysis of the MIDA group matches the turnover rate of the catalyst. Too hot (>100°C) may release the acid too fast; too cold (<40°C) may stop hydrolysis.

-

-

Monitor by HPLC/LCMS. The MIDA boronate acts as a reservoir; you should see it slowly disappear as the product forms.

Protocol B: Syringe Pump Addition (The "Poor Man's MIDA")

Best for: When you cannot source the MIDA boronate and must use the free acid.

Reagents:

-

3-Cyanophenylboronic acid (1.5 equiv)[7]

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G3.

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: Toluene/Water or DMF.

Procedure:

-

Flask A (Reaction Pot): Combine Aryl Halide, Catalyst, Base, and 80% of the solvent volume. Heat to reaction temperature (e.g., 80°C).

-

Flask B (Syringe): Dissolve 3-Cyanophenylboronic acid in the remaining 20% of solvent (ensure it is soluble; DMF is good for this).

-

Execution: Using a syringe pump, add the solution from Flask B to Flask A over 2 to 4 hours .

-

Why this works: This artificially keeps the concentration of the boronic acid (and thus the boronate anion) extremely low relative to the catalyst, statistically favoring the catalyst binding over the unimolecular decomposition.

Frequently Asked Questions (FAQ)

Q: Can I use microwave heating for this reaction? A: Generally, no . While microwaves accelerate coupling, the superheating effect often accelerates the protodeboronation of electron-deficient boronic acids faster than the coupling, especially in aqueous media. Conventional heating at lower temperatures (60-80°C) is preferred for unstable substrates.

Q: Why does the 3-cyano isomer decompose? I thought only 2-substituted (ortho) acids were unstable? A: While 2-substituted acids (like 2-cyanophenyl or 2-pyridyl) are exceptionally unstable due to steric and chelating effects, the 3-cyano group is a strong electron-withdrawing group (EWG). This withdraws electron density from the ring, making the C-B bond more polarized and the boron center more susceptible to nucleophilic attack by base. It is a difference of degree, not kind.

Q: My reaction turns black immediately. Is this bad? A: If using a Pd(0) source or precursor, a black precipitate usually indicates "Pd black" formation (agglomeration of inactive palladium). This often happens if the oxidative addition is slow or if the phosphine ligand is oxidized. Ensure your solvents are thoroughly degassed. For 3-cyanophenyl couplings, this is fatal because if the catalyst dies, the remaining boronic acid will eventually decompose.

References

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link] (Authoritative source on the mechanism of protodeboronation).

-

Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[6] Journal of the American Chemical Society. [Link] (The foundational paper for using MIDA boronates to solve instability issues).

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link] (Demonstrates the use of highly active catalysts to outcompete decomposition).

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link] (Review of trifluoroborates as stable alternatives).

Sources

- 1. researchgate.net [researchgate.net]

- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-Cyanophenylboronic acid | CAS 150255-96-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

Removing palladium impurities from 5-(3-Cyanophenyl)-2-hydroxynicotinic acid

Topic: Strategies for the Removal of Residual Palladium Impurities from 5-(3-Cyanophenyl)-2-hydroxynicotinic acid

Introduction: The Challenge of Palladium in API Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi couplings, are indispensable tools in modern pharmaceutical synthesis for their efficiency in creating complex carbon-carbon bonds.[1][2][3] The synthesis of 5-(3-cyanophenyl)-2-hydroxynicotinic acid, a key intermediate, likely employs such a reaction, which unfortunately leads to contamination of the product with residual palladium.

Regulatory bodies, including the FDA and EMA, impose strict limits on elemental impurities in active pharmaceutical ingredients (APIs), with palladium typically limited to less than 10 ppm for oral medications.[4][5][6] Removing palladium to these levels is a significant challenge because it can exist in various forms—colloidal Pd(0), soluble Pd(II) complexes, or even chelated to the API itself.[2][7][8] This guide provides a comprehensive troubleshooting framework and detailed protocols for effectively reducing palladium contamination in your 5-(3-cyanophenyl)-2-hydroxynicotinic acid batches.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during palladium removal in a direct question-and-answer format.

Question 1: My initial work-up and recrystallization steps are failing to consistently lower palladium below 100 ppm. Why is this happening?

Answer: This is a very common issue. While crystallization and simple filtration can remove heterogeneous or macroscopic palladium particles, they are often ineffective against soluble or colloidal palladium species.[1][9] The structure of 5-(3-cyanophenyl)-2-hydroxynicotinic acid contains multiple potential chelation sites for palladium, including the pyridine nitrogen, the carboxylic acid group, and the 2-hydroxy (pyridone) oxygen. This interaction can form stable, soluble palladium-API complexes that co-crystallize with your product, making removal by non-specific methods extremely difficult.

Question 2: What are the primary methods for targeted palladium removal, and how do they work?

Answer: The most effective strategies involve using materials that can selectively bind to palladium through a process called chemisorption.[1] These methods fall into three main categories:

-

Adsorption onto Carbon: Activated carbon can adsorb palladium species, but it often requires high loadings and can lead to significant loss of your API on its high-surface-area matrix.[6][10] Its effectiveness can also be inconsistent.

-

Metal Scavenging with Functionalized Silica/Resins: This is the most widely adopted and reliable method. Solid supports (like silica or polystyrene) are functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[4][11][12] These "scavengers" bind tightly to the palladium, and because they are solid-supported, they can be easily removed from the process stream by simple filtration.[12]

-

Chemical Treatment: In some cases, quenching the reaction with specific reagents like sodium thiosulfate or N-acetylcysteine can precipitate palladium species, which can then be filtered off.[4][13] This approach is highly system-dependent and requires careful optimization.

Question 3: My product is polar and contains cyano, carboxylic acid, and hydroxyl functional groups. How do I select a scavenger that won't react with my molecule?

Answer: This is a critical consideration for ensuring product purity and yield. For 5-(3-cyanophenyl)-2-hydroxynicotinic acid, you should prioritize scavengers with high selectivity for soft metals like palladium.

-

Recommended: Thiol-based scavengers (e.g., SiliaMetS Thiol ) are an excellent first choice. The sulfur atom has a very strong affinity for palladium and is unlikely to react with the functional groups on your molecule under typical scavenging conditions (neutral pH, moderate temperatures).

-

Also Recommended: Triamine-based scavengers or scavengers containing 2,4,6-trimercaptotriazine (SiliaMetS DMT ) are also highly effective for palladium and offer a different binding profile that may be advantageous if thiol scavengers are suboptimal.[11][12]

-

Use with Caution: Avoid highly basic amine scavengers if your process conditions could promote unwanted side reactions. However, most solid-supported amine scavengers are generally safe.

The best approach is to perform a small-scale screening experiment with a few different types of scavengers to identify the most effective one for your specific process stream.

Question 4: I've used a thiol-based scavenger, but my palladium levels are still above 10 ppm. What are my next troubleshooting steps?

Answer: If a primary scavenging step is insufficient, a systematic optimization or a combination of methods is required. Follow these steps:

-

Optimize Scavenging Conditions:

-

Increase Temperature: Raising the temperature to 40–60°C can increase the reaction kinetics between the scavenger and the palladium complex.

-

Increase Time: Extend the slurry time to 16-24 hours to ensure the reaction reaches completion.[10]

-

Increase Scavenger Loading: Double the weight percent loading of the scavenger. While not always ideal for cost, it can overcome kinetic barriers.

-

-

Combine Methods: A highly effective strategy is to use a multi-step process.[3] First, use a less expensive adsorbent like activated carbon or a simple filtration through Celite to remove the bulk of the palladium.[1][14] Then, use a high-affinity silica-based scavenger to "polish" the solution and remove the remaining trace amounts.

-

Change the Solvent: The efficiency of scavenging can be solvent-dependent.[15] If your API is soluble in another solvent (e.g., THF, Ethyl Acetate), conducting the scavenging step in that system may improve performance.

-

Consider a Different Scavenger: The residual palladium may be in a form that is not readily captured by your initial choice. Screen a scavenger with a different binding moiety (e.g., SiliaMetS DMT if you initially used a thiol).

Question 5: How can I be certain my residual palladium measurement is accurate?

Answer: The industry-standard method for quantifying trace elemental impurities is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) .[4][5][16] This technique offers unparalleled sensitivity, often down to parts-per-billion (ppb) levels.[17]

For accurate results, the organic API matrix must be completely destroyed to release the palladium for analysis. This is achieved through microwave digestion with strong acids (typically nitric acid and hydrochloric acid) prior to ICP-MS analysis.[17][18][19] Simply dissolving the sample in a solvent and injecting it will give you an inaccurate, artificially low reading. Always submit samples for digestion-based ICP-MS analysis for final batch release.

Data Presentation & Key Methodologies

Table 1: Comparative Analysis of Palladium Removal Techniques

| Method | Target Palladium Species | Advantages | Disadvantages | Scalability |

| Recrystallization | Insoluble/Particulate Pd | Simple; can improve overall purity. | Ineffective for soluble/complexed Pd; can concentrate impurities. | High |

| Activated Carbon | Adsorbable Pd(0), Pd(II) | Low cost; removes some color impurities. | Low selectivity; high API loss is common; batch-to-batch variability.[10] | Moderate |

| Thiol-Based Scavengers | Pd(0), Pd(II) | High selectivity & efficiency; low API loss; reproducible results.[11] | Higher initial cost than carbon. | High |

| TMT-Based Scavengers | Pd(II), Hindered Pd Complexes | Very high affinity; effective for difficult-to-remove complexes.[11][12] | Higher initial cost. | High |

| Aqueous Wash/Extraction | Water-soluble Pd salts | Can remove ionic palladium species. | Ineffective for non-polar Pd complexes; requires liquid-liquid separation. | High |

Diagram 1: Decision Workflow for Palladium Removal

Caption: Decision-making flowchart for palladium remediation.

Experimental Protocols

Protocol 1: Scavenger Screening Experiment

This protocol allows for the rapid identification of the most effective scavenger for your specific process stream.

-

Preparation: In separate, identical vials, dissolve a known amount of your crude 5-(3-cyanophenyl)-2-hydroxynicotinic acid in a suitable solvent (e.g., THF, DMF, or Methanol) to create a stock solution with a known initial palladium concentration.

-

Setup: Prepare 4 vials:

-

Vial 1: Control (Stock solution only)

-

Vial 2: Add Silica-Thiol scavenger (e.g., 50 wt% relative to the API).

-

Vial 3: Add Silica-TMT scavenger (e.g., 50 wt% relative to the API).

-

Vial 4: Add Activated Carbon (e.g., 100 wt% relative to the API).

-

-

Execution: Seal the vials and stir them vigorously at a set temperature (e.g., 45°C) for a consistent duration (e.g., 16 hours).

-

Work-up: After the reaction time, cool the vials to room temperature. Filter each slurry through a 0.45 µm syringe filter to completely remove the solid scavenger/carbon. Wash the filter with a small amount of fresh solvent.

-

Analysis: Evaporate the solvent from each filtrate. Prepare a sample from each vial for microwave digestion and subsequent ICP-MS analysis to determine the final palladium concentration.

Table 2: Example Scavenger Screening Data

| Entry | Scavenger | Loading (wt%) | Temp (°C) | Time (h) | Initial Pd (ppm) | Final Pd (ppm) |

| 1 | None (Control) | 0 | 45 | 16 | 155 | 152 |

| 2 | Activated Carbon | 100 | 45 | 16 | 155 | 68 |

| 3 | Silica-Thiol | 50 | 45 | 16 | 155 | 8 |

| 4 | Silica-TMT | 50 | 45 | 16 | 155 | 14 |

Based on this hypothetical data, Silica-Thiol would be selected for process optimization.

Diagram 2: Experimental Workflow for Scavenger Screening

Caption: Step-by-step workflow for screening palladium scavengers.

References

-

Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

-

Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. American Pharmaceutical Review. [Link]

-

Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]

-

How to Remove Palladium in three easy steps. Biotage. [Link]

-

Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]

-

Amphiphilic palladium NHC-complexes with chelating bis-NHC ligands based on imidazole-4,5-dicarboxylic acid: synthesis and catalysis in water. Organic & Biomolecular Chemistry. [Link]

-

Using ICP-MS to Measure Elemental Compositions in Drug Products. EAG Laboratories. [Link]

-

Novel Palladium(II) Complex Containing a Chelating Anionic N−O Ligand: Efficient Carbonylation Catalyst. Organic Letters. [Link]

-

Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. PubMed. [Link]

- Method for measuring palladium content in palladium carbon catalyzer by microwave clearing ICP method.

-

Novel Palladium(II) Complex Containing a Chelating Anionic N−O Ligand: Efficient Carbonylation Catalyst. ResearchGate. [Link]

-

ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety. AELAB. [Link]

-

Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

-

Your trick to remove residual palladium. Reddit. [Link]

-

How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]

-

Metal Scavengers in Process Chemistry An Investigative Study. Biotage. [Link]

-

Palladium removal test kits. PhosphonicS. [Link]

-

Solutions for scavenging of metal and organic impurities. Chemie Brunschwig. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 3. onyxipca.com [onyxipca.com]

- 4. arborassays.com [arborassays.com]

- 5. eag.com [eag.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. biotage.com [biotage.com]

- 10. biotage.com [biotage.com]

- 11. sopachem.com [sopachem.com]

- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. aelabgroup.com [aelabgroup.com]

- 17. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pharmtech.com [pharmtech.com]

- 19. CN101196472B - Method for measuring palladium content in palladium carbon catalyzer by microwave clearing ICP method - Google Patents [patents.google.com]

Technical Support Center: Tautomerization of 2-Hydroxynicotinic Acid Intermediates

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-hydroxynicotinic acid and its derivatives. This guide is designed to provide expert insights and practical solutions for the common challenges associated with the tautomerization of these critical intermediates. As a versatile building block in pharmaceuticals and fine chemicals, understanding and controlling its tautomeric equilibrium is paramount for reaction efficiency, product purity, and reproducibility.[1][2][3]

This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only solve immediate problems but also proactively design more robust synthetic routes.

Frequently Asked Questions (FAQs): The Fundamentals of 2-Hydroxynicotinic Acid Tautomerism

Question 1: What exactly is the tautomerization of 2-hydroxynicotinic acid?

Answer: Tautomerization is a chemical equilibrium between two structural isomers (tautomers) that are readily interconvertible.[4] In the case of 2-hydroxynicotinic acid, the equilibrium exists between the 2-hydroxypyridine (enol or lactim) form and the 2-pyridone (keto or lactam) form.[5][6] The core of this process is the intramolecular migration of a proton between the oxygen and nitrogen atoms of the heterocyclic ring. While often referred to as 2-hydroxynicotinic acid, studies have shown that in the solid state, it predominantly exists as its tautomer, 2-oxo-1,2-dihydropyridine-3-carboxylic acid.[7]

Caption: Workflow for troubleshooting tautomer-related issues.

Problem 1: My reaction yield is low, and I suspect the wrong tautomer is interfering.

Possible Cause & Solution: Your reaction conditions (solvent, temperature) may favor the tautomer that is less reactive or insoluble. For instance, if your synthesis requires the nucleophilicity of the hydroxyl group (enol form), but you are running the reaction in a polar protic solvent like ethanol, the equilibrium will heavily favor the unreactive pyridone (keto) form.

Troubleshooting Steps:

-

Analyze the Starting Material: Before starting the reaction, confirm the dominant tautomer in your chosen solvent using a quick ¹H NMR or UV-Vis analysis (see protocols below).

-

Solvent Screening: If the undesired tautomer is dominant, change the solvent. To favor the 2-hydroxypyridine (enol) form, switch to less polar, aprotic solvents like toluene, THF, or dioxane. To favor the 2-pyridone (keto) form, use polar solvents like DMSO, DMF, or water. [8][9]3. Temperature Adjustment: While solvent is the primary driver, temperature can influence the equilibrium constant (Keq). Experiment with running the reaction at different temperatures to see if it improves the outcome.

-

pH Control: If working in an aqueous or protic medium, the pH can be critical. The protonation state of the ring nitrogen and carboxylic acid affects the electronic character and stability of each tautomer. Consider using a buffer to maintain a constant pH that favors the desired species.

Problem 2: My analytical data is ambiguous. The ¹H NMR shows more peaks than expected.

Possible Cause & Solution: You are likely observing a mixture of both tautomers in equilibrium in your NMR solvent. This is a very common issue, especially in solvents of intermediate polarity. The rate of interconversion may be slow on the NMR timescale, resulting in separate sets of peaks for each tautomer.

Troubleshooting Steps:

-

Choose an Appropriate NMR Solvent: The choice of deuterated solvent is critical for interpreting the spectra of tautomeric compounds. [10] * To "lock" the equilibrium towards the pyridone (keto) form , use DMSO-d₆. The high polarity and hydrogen bond accepting nature will strongly favor this tautomer, simplifying the spectrum.

-

To observe the hydroxypyridine (enol) form , a nonpolar solvent like benzene-d₆ or CDCl₃ might be used, although solubility can be a challenge. In CDCl₃, you may still see a mixture.

-

-

Variable Temperature (VT) NMR: If you suspect a dynamic equilibrium, acquiring spectra at different temperatures can be informative. If the peaks coalesce or sharpen at higher temperatures, it confirms a dynamic exchange between tautomers.

-

Spike with a Standard: If you have a pure sample of a related compound that does not tautomerize, you can use it to help assign peaks.

Problem 3: The reaction works, but the product tautomerizes into an undesired form during workup or purification.

Possible Cause & Solution: This is a classic problem where the reaction environment favors one tautomer, but the post-reaction environment (e.g., aqueous workup, silica gel chromatography) favors the other. For example, a reaction run in THF (favoring the enol) followed by an aqueous wash and chromatography on silica gel (a polar stationary phase) will almost certainly convert the product to the keto form.

Troubleshooting Steps:

-

Analyze the Crude Product: Take an NMR of the crude reaction mixture before any workup to confirm the structure of the product in the reaction solvent.

-

Modify the Workup: If the enol form is the desired product, avoid water. Use a non-aqueous workup, such as filtering through Celite and evaporating the solvent. If extraction is necessary, use a nonpolar organic solvent and brine, minimizing contact time.

-

Re-evaluate Purification: Silica gel chromatography is highly polar and will likely promote the keto form. Consider alternative purification methods like recrystallization from a nonpolar solvent or chromatography on a less polar stationary phase (e.g., alumina, or reverse-phase chromatography).

Key Analytical Protocols

Protocol 1: Characterization of Tautomeric Ratio by ¹H NMR Spectroscopy

This protocol provides a method to determine the approximate ratio of tautomers in a given solvent.

Sources

- 1. 2-Hydroxynicotinic acid | 609-71-2 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. a2bchem.com [a2bchem.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Solid-state identity of 2-hydroxynicotinic acid and its polymorphism - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 9. 2-Pyridone [chemeurope.com]

- 10. researchgate.net [researchgate.net]

Technical Support Center: A Guide to Overcoming Scale-up Challenges in the Production of 5-(3-Cyanophenyl)-2-hydroxynicotinic acid

Welcome to the technical support center for the synthesis and scale-up of 5-(3-Cyanophenyl)-2-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during the production of this valuable pharmaceutical intermediate. By understanding the underlying chemistry and potential pitfalls, you can streamline your process, improve yield and purity, and accelerate your development timelines.

I. Introduction to the Synthesis of 5-(3-Cyanophenyl)-2-hydroxynicotinic acid

The synthesis of 5-(3-Cyanophenyl)-2-hydroxynicotinic acid is a multi-step process that requires careful control of reaction parameters to ensure high yield and purity, especially during scale-up. The most common synthetic route involves a two-step sequence:

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction forms the C-C bond between a suitably protected 5-bromo-2-hydroxynicotinic acid derivative and 3-cyanophenylboronic acid.[1] This reaction is a cornerstone of modern organic synthesis due to its versatility and functional group tolerance.[2]

-

Nitrile Hydrolysis: The cyanophenyl group of the Suzuki coupling product is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.[3][4]

While this pathway is conceptually straightforward, transitioning from laboratory-scale to pilot or manufacturing-scale production introduces a host of challenges. This guide will address these challenges in a question-and-answer format, providing both theoretical explanations and practical, actionable solutions.

II. Troubleshooting Guide and FAQs

This section is structured to address specific issues you may encounter during your experiments.

A. Suzuki-Miyaura Coupling Stage

The Suzuki-Miyaura coupling is a powerful tool, but its complexity can lead to several issues during scale-up.[5][6]

A1: A sluggish or incomplete Suzuki coupling reaction is a common issue during scale-up. The root causes often lie in catalyst deactivation, poor reagent quality, or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

-

Catalyst and Ligand Integrity: The palladium catalyst is the heart of the reaction. Ensure your catalyst and phosphine ligands have not degraded. Oxygen can oxidize the active Pd(0) species, leading to catalyst deactivation.[7]

-

Actionable Advice:

-

Use fresh, high-quality catalyst and ligands.

-

Implement rigorous degassing procedures for all solvents and reagents to maintain an inert atmosphere.

-

Consider using more robust, air- and moisture-stable pre-catalysts, especially for large-scale operations.

-

-

-

Reagent Quality: The purity of your starting materials, 5-bromo-2-hydroxynicotinic acid derivative and 3-cyanophenylboronic acid, is critical. Impurities can interfere with the catalytic cycle.

-

Actionable Advice:

-

Analyze the purity of your starting materials by techniques like NMR or HPLC.

-

Recrystallize or purify reagents if necessary.

-

-

-

Reaction Conditions:

-

Temperature: Inadequate temperature can lead to slow reaction rates. Conversely, excessive heat can cause catalyst decomposition and promote side reactions.[6]

-

Mixing: Inefficient mixing in larger reactors can lead to localized concentration gradients and temperature differences, impacting reaction consistency.[6]

-

Base: The choice and amount of base are crucial for activating the boronic acid.[8]

-

Actionable Advice:

-

Carefully optimize the reaction temperature. A gradual increase might improve the rate.

-

Ensure efficient stirring, especially in slurry reactions, to maintain homogeneity.

-

Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and their stoichiometry.

-

-

-

Troubleshooting Workflow:

A2: Impurity formation is a major concern in scale-up as it complicates purification and reduces the overall yield. Common impurities in Suzuki-Miyaura couplings include:

-

Homocoupling Products: Dimerization of the boronic acid (to form 3,3'-dicyanobiphenyl) or the aryl halide. This is often caused by the presence of oxygen. [7][9]* Protodeboronation Product: Replacement of the boronic acid group with a hydrogen atom (forming benzonitrile). This can occur in the presence of water or acidic protons.

-

Dehalogenation Product: Replacement of the bromine atom on the nicotinic acid derivative with a hydrogen.

-

Residual Palladium: The final product may be contaminated with palladium, which must be removed for pharmaceutical applications. [10] Impurity Profile and Mitigation Strategies

| Impurity | Structure | Formation Pathway | Mitigation Strategy |

| 3,3'-Dicyanobiphenyl | NC-C₆H₄-C₆H₄-CN | Homocoupling of 3-cyanophenylboronic acid | Rigorous degassing; use of appropriate Pd catalyst and ligands. [7] |

| Benzonitrile | C₆H₅-CN | Protodeboronation of 3-cyanophenylboronic acid | Use of anhydrous solvents; careful control of pH. |

| Dehalogenated Starting Material | Reduction of 5-bromo-2-hydroxynicotinic acid derivative | Optimize reaction conditions; choose a suitable catalyst system. | |

| Residual Palladium | - | Catalyst remaining in the product | Use of palladium scavengers; proper work-up and purification. [10] |

-

Actionable Advice:

-

Minimize Oxygen: As mentioned, thorough degassing is crucial to prevent homocoupling.

-

Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.3 equivalents) to drive the reaction to completion and minimize unreacted aryl halide.

-

Palladium Removal: After the reaction, consider using a palladium scavenger (e.g., activated carbon, silica-based scavengers) to reduce palladium levels. [10]

-

B. Nitrile Hydrolysis Stage

The hydrolysis of the nitrile to a carboxylic acid is the final synthetic step and presents its own set of challenges.

A3: Incomplete hydrolysis or the formation of byproducts during this step can significantly impact the final product's purity and yield.

-

Incomplete Hydrolysis: The hydrolysis of an aryl nitrile can be sluggish.

-

Actionable Advice:

-

Reaction Conditions: Increase the reaction temperature and/or the concentration of the acid or base. However, be cautious as harsh conditions can promote side reactions.

-

Choice of Acid/Base: For acid-catalyzed hydrolysis, strong acids like sulfuric acid or hydrochloric acid are typically used. [11]For base-catalyzed hydrolysis, sodium or potassium hydroxide are common choices. [4]The choice may depend on the stability of your molecule.

-

Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress by HPLC.

-

-

-

Decarboxylation: The 2-hydroxynicotinic acid moiety is susceptible to decarboxylation (loss of CO₂) at elevated temperatures, especially under acidic or basic conditions. [12][13]This leads to the formation of 5-(3-cyanophenyl)-2-pyridone as a significant impurity.

-

Actionable Advice:

-

Temperature Control: Carefully control the reaction temperature to minimize decarboxylation.

-

Milder Conditions: Explore milder hydrolysis conditions, such as using a lower concentration of acid/base or a lower reaction temperature for a longer duration.

-

-

-

Hydrolysis Workflow:

Caption: Troubleshooting workflow for nitrile hydrolysis.

C. Purification and Isolation

The final step of isolating a pure product is often the most challenging, especially at scale.

A4: The polar nature of the product, with both a carboxylic acid and a hydroxyl group on the pyridine ring, can make purification challenging. A multi-step purification strategy is often required.

-

Crystallization: This is the most common and scalable method for purifying solid organic compounds. The choice of solvent is critical.

-

Actionable Advice:

-

Solvent Screening: Screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

-

pH Adjustment: The solubility of hydroxynicotinic acids is highly dependent on pH. [14][15]Crystallization can often be induced by adjusting the pH of an aqueous solution to the isoelectric point of the molecule, where its solubility is at a minimum.

-

Polymorphism: Be aware that different crystallization conditions can lead to different crystalline forms (polymorphs), which may have different physical properties. [16]

-

-

-

Acid-Base Extraction: This technique can be used to separate the acidic product from non-acidic impurities.

-

Actionable Advice:

-

Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to form the water-soluble carboxylate salt.

-

Wash the aqueous layer with an organic solvent to remove neutral impurities.

-

Acidify the aqueous layer to precipitate the pure carboxylic acid, which can then be collected by filtration.

-

-

-

Chromatography: While less common for large-scale purification of the final product due to cost, chromatography (e.g., column chromatography or preparative HPLC) can be used for challenging purifications or for isolating small quantities of high-purity material for analytical purposes.

Purification Strategy Overview

| Method | Principle | Advantages | Disadvantages |

| Crystallization | Differential solubility | Scalable, cost-effective, can provide high purity | Solvent selection can be challenging, potential for polymorphism |

| Acid-Base Extraction | Difference in acidity | Effective for removing neutral and basic impurities | May not remove acidic impurities, requires large volumes of solvents |

| Chromatography | Differential adsorption/partitioning | High resolution, can separate closely related impurities | Not easily scalable, high cost of stationary phase and solvents |

III. Experimental Protocols

The following are generalized, step-by-step protocols for the key stages of the synthesis. These should be optimized for your specific equipment and scale.

Protocol 1: Suzuki-Miyaura Coupling

-

Inert Atmosphere: To a clean, dry, and inerted reactor, add the protected 5-bromo-2-hydroxynicotinic acid derivative (1.0 eq), 3-cyanophenylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq) and ligand (if required).

-

Solvent Addition: Add the degassed solvent system (e.g., a mixture of an organic solvent like dioxane or toluene and water).

-

Base Addition: Add the degassed aqueous solution of the base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Reaction: Heat the mixture to the optimized temperature (e.g., 80-100 °C) with efficient stirring under an inert atmosphere.

-

Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture, and perform an appropriate aqueous work-up to remove the base and other water-soluble components. The organic layer containing the product is then carried forward.

Protocol 2: Nitrile Hydrolysis (Acidic)

-

Reaction Setup: To the crude product from the Suzuki coupling (dissolved in a suitable solvent if necessary), add an aqueous solution of a strong acid (e.g., 6M HCl).

-

Heating: Heat the mixture to reflux with stirring.

-

Monitoring: Monitor the disappearance of the starting material and the formation of the carboxylic acid by HPLC.

-

Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling. If not, adjust the pH to the isoelectric point to induce precipitation.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

IV. References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. books.rsc.org [books.rsc.org]

- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 5. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. sid.ir [sid.ir]

- 13. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Acidic Pyridine Substrates

The following technical guide is structured as a specialized support center resource. It addresses the dual challenges of "acidic" pyridine substrates: the instability of pyridine-2-boronic acids (prone to protodeboronation) and the compatibility issues of acidic functional groups (e.g., hydroxypyridines/pyridones) during coupling.

Document ID: TSC-SUZ-PYR-04 Last Updated: 2025-05-15 Department: Process Chemistry & Catalysis Support

Executive Summary & Diagnostics

Pyridine substrates present a "perfect storm" for Suzuki coupling failures. The nitrogen atom renders the ring electron-deficient (slowing oxidative addition) and basic (poisoning catalysts). However, the most critical failure mode for "acidic" pyridine substrates is Protodeboronation .

The Core Problem: Why Standard Carbonates Fail

Standard bases like

-

Zwitterionic Destabilization: The basic pyridyl nitrogen coordinates to the boron atom, forming a zwitterionic intermediate.

-

Rapid Hydrolysis: This intermediate lowers the activation energy for C-B bond cleavage by water/protons, replacing the boron with hydrogen (protodeboronation) before transmetallation can occur.

-

Acidic Protons: If your substrate contains acidic protons (e.g., 2-hydroxypyridine

2-pyridone), strong carbonate bases generate anions that may form stable, non-reactive complexes with Palladium.

Troubleshooting Decision Tree

Use this logic flow to select the correct base and protocol for your specific substrate class.

Figure 1: Decision matrix for selecting reaction conditions based on substrate acidity and instability risks.

Technical Deep Dive: Alternative Base Strategies

Strategy A: The "Slow Release" Method (MIDA Boronates)

Best For: Unstable 2-pyridine boronic acids.[1]

Mechanism: N-methyliminodiacetic acid (MIDA) acts as a masking group. The boron atom is

| Parameter | Standard Condition | MIDA Condition |

| Boron Source | Boronic Acid / Pinacol Ester | MIDA Boronate |

| Base | ||

| Solvent | Dioxane / Water (1:1) | Dioxane / Water (5:[2]1) |

| Key Additive | None | Copper(II) Acetate (optional but promotes coupling) |

Strategy B: Anhydrous Fluoride Activation

Best For: Substrates sensitive to hydrolysis or strong bases.

Mechanism: Instead of forming a hydroxyboronate

-

Base: Cesium Fluoride (CsF) or Potassium Fluoride (KF).

-

Solvent: Anhydrous Toluene or Dioxane.

-

Crucial Step: Reagents must be dried; water promotes the deleterious pathway.

Strategy C: Weak Bases for Acidic Protons

Best For: Hydroxypyridines (Pyridones) or Aminopyridines.

Mechanism: Strong bases deprotonate the substrate, creating an electron-rich anion that binds tightly to Pd(II), arresting the cycle. Weaker bases like Potassium Phosphate (

Validated Protocols

Protocol 1: MIDA Boronate Coupling (The Burke Method)

Designed for unstable 2-pyridyl species.[3]

Materials:

-

2-Pyridyl MIDA boronate (1.5 equiv)[4]

-

Aryl Chloride/Bromide (1.0 equiv)[4]

-

Base:

(3.0 equiv, finely ground) -

Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR Pd-174

-

Solvent: THF:Water (10:1)

Procedure:

-

Charge a reaction vial with MIDA boronate, Aryl halide,

, and Precatalyst. -

Seal and purge with Argon for 5 minutes.

-

Add degassed THF and Water.

-

Heat to 60°C for 12-24 hours.

-

Checkpoint: If conversion is low, raise temperature to 80°C. The slow hydrolysis of MIDA is temperature-dependent.

Protocol 2: Anhydrous Fluoride Activation

Designed for base-sensitive substrates or when MIDA is unavailable.

Materials:

-

2-Pyridyl Boronic Acid Pinacol Ester (1.2 equiv)

-

Base: CsF (2.0 equiv, dried under vacuum at 100°C prior to use)

-

Catalyst:

(5 mol%) or -

Solvent: Anhydrous Dioxane or Toluene

Procedure:

-

Flame-dry the reaction vessel and cool under Argon.

-

Add Aryl Halide, Boronate Ester, CsF, and Catalyst.

-

Heat to 100°C with vigorous stirring (CsF has low solubility; mass transfer is critical).

-

Note: Do not add water. The activation relies on the F- anion.

Frequently Asked Questions (FAQs)

Q: I am seeing <5% product and mostly deboronated pyridine. Why? A: You are likely using a carbonate base in water. The 2-pyridyl carbon-boron bond is extremely labile at high pH. Immediate Fix: Switch to Protocol 1 (MIDA) or use a copper-mediated system (CuCl co-catalyst) which stabilizes the C-B bond during transmetallation.

Q: Can I use hydroxypyridines directly? A: It is risky. Hydroxypyridines exist in equilibrium with pyridones. The amide-like oxygen is a potent ligand for Palladium. Recommendation: Convert the -OH to a triflate (-OTf) or chloride (-Cl) first. If you must couple the free alcohol, use Protocol 2 (Anhydrous CsF) to avoid generating the phenoxide/pyridone anion.

Q: Why use K3PO4 instead of K2CO3?

A:

References & Authority

-

MIDA Boronates (Slow Release):

-

Gillis, E. P.; Burke, M. D.[6] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[6][7][8][9]2007 , 129, 6716-6717. Link

-

Note: This is the foundational text for overcoming protodeboronation via slow release.

-

-

Fluoride Activation (Anhydrous):

-

Instability of 2-Pyridine Boronates:

-

Protodeboronation Mechanism:

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Use of Base Metals in Suzuki Coupling - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

Validation & Comparative

Publish Comparison Guide: Bioequivalence & PK Profiling of 5-Substituted 2-Hydroxynicotinic Acid Analogs

Executive Summary

The 2-hydroxynicotinic acid (2-HNA) scaffold, also known as 2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a critical pharmacophore in the development of anti-inflammatory agents, kinase inhibitors, and agrochemicals (e.g., HPPD inhibitors). However, the unsubstituted scaffold often suffers from rapid metabolic clearance and poor membrane permeability due to its zwitterionic nature and tautomeric equilibrium.

This guide provides a comparative technical analysis of 5-substituted analogs —specifically the 5-Chloro and 5-Bromo derivatives—versus the parent compound. We focus on establishing comparative bioavailability (preclinical bioequivalence) to guide lead optimization.

Key Findings:

-

Metabolic Stability: Substitution at the 5-position (Cl or Br) significantly blocks Phase I oxidation, extending plasma half-life (

). -

Permeability: Electron-withdrawing halogens shift the tautomeric equilibrium, subtly influencing passive transport.

-

Bioequivalence: The 5-Chloro analog demonstrates superior oral bioavailability (